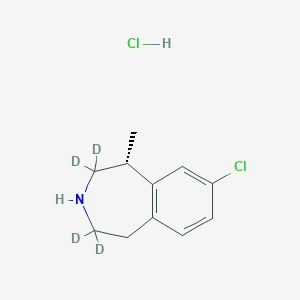
6-Hydroxy Nicorandil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Nicorandil-d4 is a stable isotope-labeled compound, specifically an impurity of Nicorandil. Nicorandil is known for its dual mechanism as a potassium channel activator and nitric oxide donor, primarily used in the treatment of angina . The labeled compound, this compound, is utilized in various scientific research applications due to its unique properties.
Preparation Methods
The preparation of 6-Hydroxy Nicorandil-d4 involves synthetic routes that typically include the incorporation of deuterium atoms into the Nicorandil structure. The synthetic process may involve multiple steps, including nitration, reduction, and hydrolysis reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and purification of the compound .
Chemical Reactions Analysis
6-Hydroxy Nicorandil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Hydroxy Nicorandil-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Nicorandil impurities.
Biology: The compound is studied for its effects on potassium channels and nitric oxide pathways in cellular models.
Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular diseases and neuroprotection.
Mechanism of Action
The mechanism of action of 6-Hydroxy Nicorandil-d4 involves its role as a potassium channel activator and nitric oxide donor. It increases the outflow of potassium ions from cells, leading to hyperpolarization and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which further aids in vasodilation and reduction of blood pressure. These combined effects contribute to its therapeutic potential in treating angina and other cardiovascular conditions .
Comparison with Similar Compounds
6-Hydroxy Nicorandil-d4 can be compared with other similar compounds such as:
Nicorandil: The parent compound, known for its dual mechanism of action.
6-Hydroxy Nicorandil: The non-labeled analog, used in similar research applications.
Other potassium channel activators: Compounds like Minoxidil and Diazoxide, which also activate potassium channels but differ in their additional pharmacological effects.
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2 |
InChI Key |
KPGQDUMCVZGWBO-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1 |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


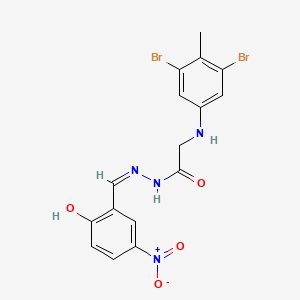
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
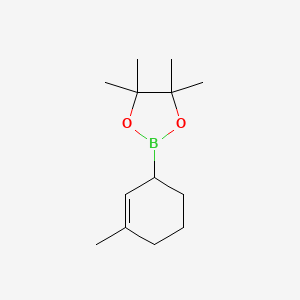
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
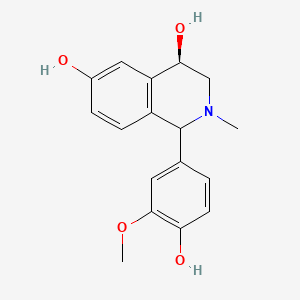
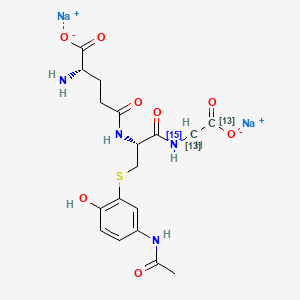
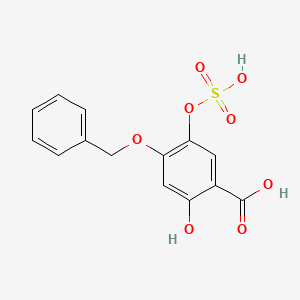
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
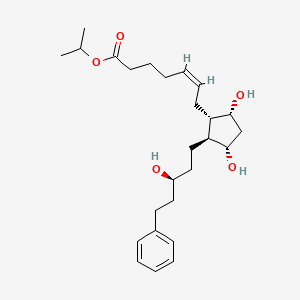
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
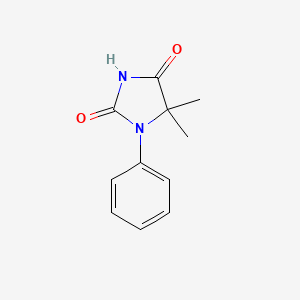
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
